Moderate PTP Inhibition (KM = 86 μM) Enables Mechanistic Studies Without Potency-Driven Cytotoxicity
(4-Phenylphenoxy)phosphonic acid inhibits protein tyrosine phosphatase (PTP) with a reported KM of 86 μM . This value positions the compound in the moderate micromolar range, which is considerably weaker than high-potency peptidomimetic PTP inhibitors that exhibit Ki or IC50 values in the low nanomolar to sub-micromolar range (e.g., 0.22 μM for PTP1B-selective inhibitors or 0.2–30 μM for thiophosphotyrosyl peptide analogs) [1][2]. The moderate potency may offer advantages in tuberculosis research where excessive PTP inhibition could dysregulate host cell signaling, as M. tuberculosis PTPs are virulence factors involved in macrophage survival [3].
| Evidence Dimension | PTP Inhibitory Activity |
|---|---|
| Target Compound Data | KM = 86 μM |
| Comparator Or Baseline | High-potency PTP1B inhibitors (Ki ~0.22 μM); Thiophosphotyrosyl peptide analogs (IC50 = 0.2–30 μM) |
| Quantified Difference | Target is 390–390,000× less potent than high-affinity PTP inhibitors |
| Conditions | In vitro enzymatic assay using recombinant PTP; exact substrate conditions not disclosed in vendor documentation |
Why This Matters
Procurement of this compound is justified when moderate, non-cytotoxic PTP inhibition is required for mechanistic or host-pathogen interaction studies, rather than high-potency inhibition that may introduce off-target toxicity.
- [1] Adooq Bioscience. JTT 551 (PTP1B inhibitor). Product Information. Retrieved 2026. View Source
- [2] Hiriyanna, K. T., et al. Thiophosphotyrosyl protein and peptide substrate analogs as potent and specific protein-tyrosine phosphatase inhibitors. (Referenced in Socolar abstract; original citation not fully accessible). View Source
- [3] Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. ACS Publications, 2020. Retrieved 2026. View Source
